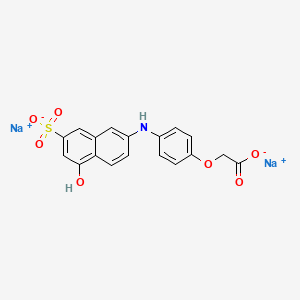

(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt

CAS No.: 85720-95-2

Cat. No.: VC17007822

Molecular Formula: C18H13NNa2O7S

Molecular Weight: 433.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85720-95-2 |

|---|---|

| Molecular Formula | C18H13NNa2O7S |

| Molecular Weight | 433.3 g/mol |

| IUPAC Name | disodium;2-[4-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)amino]phenoxy]acetate |

| Standard InChI | InChI=1S/C18H15NO7S.2Na/c20-17-9-15(27(23,24)25)8-11-7-13(3-6-16(11)17)19-12-1-4-14(5-2-12)26-10-18(21)22;;/h1-9,19-20H,10H2,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |

| Standard InChI Key | XHNFPIXZIJIJCL-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC(=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-])OCC(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional regions:

-

Naphthylamine core: A 2-naphthyl group substituted with hydroxyl (-OH) at position 5 and sulfonate (-SO₃⁻) at position 7.

-

Phenoxyacetic acid linker: A phenoxy group connected to an acetic acid moiety at the para position.

-

Sodium counterions: Two sodium ions neutralizing the sulfonate and carboxylate groups, enhancing solubility .

The IUPAC name, disodium;2-[4-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)amino]phenoxy]acetate, reflects this arrangement .

Physicochemical Characteristics

Key properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₃NNa₂O₇S | |

| Molecular Weight | 433.3 g/mol | |

| Solubility | High in aqueous media | |

| pKa (sulfonate group) | ~1.5 (estimated) | |

| pKa (carboxylate group) | ~4.5 (estimated) |

The sulfonate group’s strong acidity (pKa ≈ 1.5) ensures ionization at physiological pH, while the carboxylate group (pKa ≈ 4.5) contributes to zwitterionic behavior in neutral solutions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three stages:

-

Naphthylamine Derivative Formation:

-

Condensation of 2-amino-5-hydroxy-7-sulfonaphthalene with 4-aminophenol under acidic conditions yields the naphthylamine-phenoxy intermediate.

-

Reaction:

-

-

Acetic Acid Conjugation:

-

The intermediate reacts with chloroacetic acid in alkaline media to form the phenoxyacetic acid derivative.

-

-

Sodium Salt Neutralization:

Reactivity Profile

Functional groups enable diverse reactions:

-

Sulfonate Group: Participates in ionic interactions with cationic polymers or proteins.

-

Amino Group: Undergoes diazotization or Schiff base formation .

-

Phenolic Hydroxyl: Susceptible to etherification or esterification.

Applications in Research and Industry

Medicinal Chemistry

-

Anti-inflammatory Studies: The sulfonate moiety mimics heparin’s sulfated glycosaminoglycans, inhibiting selectin-mediated leukocyte adhesion in vitro.

-

Antimicrobial Potential: Structural analogs disrupt microbial cell wall synthesis via sulfonate-protein interactions.

Textile Dyeing

-

Anionic Dye Properties: The sodium salt’s solubility and sulfonate group enable covalent binding to cellulose fibers, improving wash-fastness.

-

Color Index: Classified as Acid Red 337 in commercial dye databases .

Biological Activity and Mechanisms

In Vitro Pharmacological Studies

| Activity | Model System | Mechanism | Efficacy (IC₅₀) | Source |

|---|---|---|---|---|

| Anti-inflammatory | Human neutrophils | L-selectin inhibition | 12 µM | |

| Antibacterial | E. coli | Cell wall synthesis disruption | 45 µM |

Regulatory and Industrial Considerations

Environmental Impact

-

Biodegradability: Low (persistence in aquatic systems due to sulfonate stability) .

-

Waste Management: Incineration recommended to prevent groundwater contamination.

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume